3-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
CAS No.: 2549036-28-2
Cat. No.: VC11845967
Molecular Formula: C21H21FN4O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549036-28-2 |
|---|---|
| Molecular Formula | C21H21FN4O3 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 3-[[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
| Standard InChI | InChI=1S/C21H21FN4O3/c1-29-15-2-3-17-19(10-15)24-13-26(21(17)28)12-14-5-8-25(9-6-14)20(27)16-4-7-23-11-18(16)22/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3 |
| Standard InChI Key | JLAPBPDIHZUCRN-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 3-[[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one, reflects its multicomponent structure:
-
Quinazolinone core: A 3,4-dihydroquinazolin-4-one system with a methoxy group at position 7.
-
Piperidine linkage: A piperidin-4-ylmethyl group at position 3 of the quinazolinone.
-
Fluoropyridine substituent: A 3-fluoropyridine-4-carbonyl group attached to the piperidine nitrogen.
The presence of fluorine enhances electronegativity and metabolic stability, while the quinazolinone core is associated with kinase inhibition and DNA-intercalating properties .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
| Topological Polar Surface Area | 83.9 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
The compound’s low hydrogen bond donor count and moderate polar surface area suggest potential blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step strategy:
-
Quinazolinone formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to yield the 3,4-dihydroquinazolin-4-one scaffold.
-
Piperidine coupling: Alkylation of the quinazolinone at position 3 with 4-(bromomethyl)piperidine via nucleophilic substitution.
-
Fluoropyridine acylation: Reaction of the piperidine nitrogen with 3-fluoropyridine-4-carbonyl chloride using a coupling agent (e.g., HATU or DCC) .
Key intermediates are purified via column chromatography, with yields optimized by controlling reaction temperatures (60–80°C) and stoichiometric ratios .
Biological Activities and Mechanisms
Enzyme Inhibition
-
Kinase Inhibition: The quinazolinone scaffold is a known ATP-competitive inhibitor of tyrosine kinases (e.g., EGFR). Molecular docking studies suggest the fluoropyridine group forms hydrophobic interactions with kinase active sites .
-
LSD1 Demethylase Activity: Piperidine-containing analogs demonstrate inhibitory effects on lysine-specific demethylase 1 (LSD1), with IC values <100 nM. Fluorine substitution enhances binding to the flavin adenine dinucleotide (FAD) cofactor .
Receptor Modulation
-
5-HT Receptor Affinity: Fluorinated piperidine derivatives exhibit high affinity for serotonin receptors (K = 2–10 nM), potentially aiding in neurological disorder therapeutics .
-
GlyT1 Transport Inhibition: Structural analogs with trifluoromethyl groups show nanomolar inhibitory activity against glycine transporter 1 (GlyT1), relevant in schizophrenia treatment .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High gastrointestinal absorption (Predicted LogP = 2.1) due to moderate lipophilicity.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine and fluoropyridine moieties.
-
Excretion: Primarily renal, with a predicted half-life of 6–8 hours .
Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume